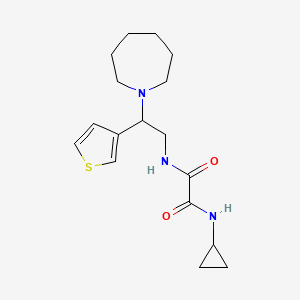

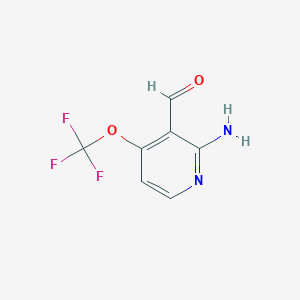

![molecular formula C21H18N2O3S2 B2499979 N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-81-9](/img/structure/B2499979.png)

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a chemical entity that likely exhibits a complex molecular structure characterized by the presence of a naphtho[1,2-d]thiazol moiety and a phenylsulfonyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including directed lithiation, aryne-mediated cyclization, and quenching of aryllithium intermediates with electrophiles . Another method for synthesizing similar structures includes the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions, leading to double C-S bond formation through C-H bond functionalization . These methods could potentially be adapted for the synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.

Molecular Structure Analysis

The molecular structure of related compounds shows that sulfonamide nitrogen atoms can adopt a nearly trigonal-planar geometry, with dihedral angles indicating the orientation of the thiazole groups relative to the sulfonamide groups . This information suggests that the molecular geometry of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide would also exhibit specific geometric features that could influence its reactivity and physical properties.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as the decomposition of thiadiazoles under the action of potassium tert-butylate, leading to the formation of ethynylthiolate and subsequent reactions with alkyl halides . These reactions demonstrate the reactivity of the thiazole and thiadiazole moieties, which could be relevant for the chemical behavior of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of a structurally similar compound were characterized using various techniques, including FT-IR, NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis . The crystal structure was determined by X-ray diffraction, and Hirshfeld surface analysis provided insights into intermolecular contacts and electrostatic potential distribution. These techniques could be applied to N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide to gain a comprehensive understanding of its properties.

科学的研究の応用

Synthesis and Biological Evaluation

A study by Thabet et al. (2011) explored the synthesis of various N-(naphtho[1,2-d]thiazol-2-yl) derivatives for potential anti-inflammatory applications. This included the synthesis of N-(4-(2-aminothiazol-2-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide and related compounds, which were evaluated for their analgesic and anti-inflammatory properties (Thabet, Helal, Salem, & Abdelaal, 2011).

Drug Design and CDK2 Inhibition

Vulpetti et al. (2006) identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as an active compound in a high throughput screening for CDK2 inhibitors. This compound was used in a structure-based drug design process to discover potent and selective CDK2 inhibitors (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

Thermolyzed Products Analysis

Liu and Shih (1986) investigated the thermolysis of naphth[1,2-d]imidazo[2,1-b]thiazole-2,3-dione, leading to the formation of various intermediates including 2-isocyanatonaphtho[1,2-d]thiazole. This study provided insights into the behavior of such compounds under specific conditions (Liu & Shih, 1986).

Spectroscopic Investigations

Müller, Schwarz, and Brecht (1992) conducted spectroscopic investigations on Naphtho[1.2-d]thiazoles, focusing on the deconvolution of absorption and fluorescence spectra of these compounds. This research is significant for understanding the optical properties of such compounds (Müller, Schwarz, & Brecht, 1992).

Corrosion Inhibition Studies

Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including naphtho[2,3-d]thiazole compounds, and applied them as corrosion inhibitors for mild steel. This study highlights the potential application of these compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).

Antimicrobial Activity Research

Abdelhamid et al. (2008) synthesized triazolino[4,3-a]pyrimidines and 5-Arylazothiazoles containing naphthalene components and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).

特性

IUPAC Name |

4-(benzenesulfonyl)-N-benzo[e][1,3]benzothiazol-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRUTFDVSQXVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

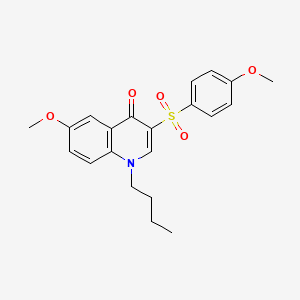

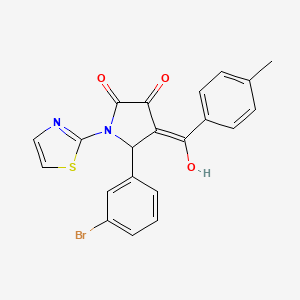

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

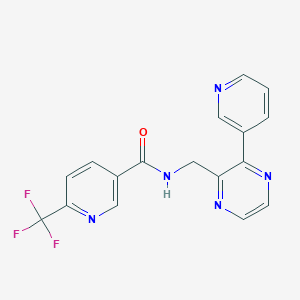

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

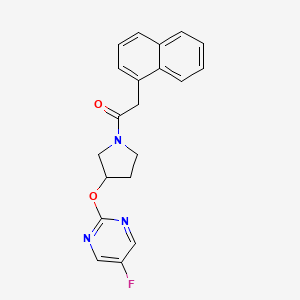

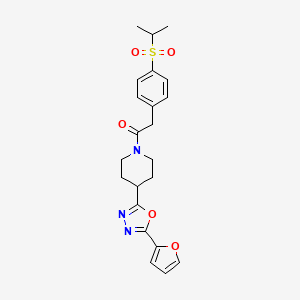

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

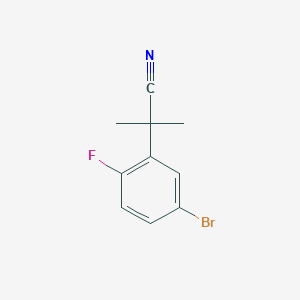

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)